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Introduction

The TUG (Tether containing UBX domain for GLUT4), also known as ASPSCR1 or UBXDS9, is a
protein critically involved in intracellular trafficking and glucose homeostasis. Encoded by the
ASPSCR1 gene, TUG plays a pivotal role in the insulin-stimulated translocation of the glucose
transporter GLUT4 to the plasma membrane in adipose and muscle tissues.[1] Its
dysregulation has implications in metabolic diseases and certain cancers, making it a protein of
significant interest for therapeutic development. This technical guide provides a comprehensive
overview of TUG gene and protein expression across various human tissues, detailed
experimental protocols for its study, and a visualization of its role in cellular signaling.

Data Presentation: TUG (ASPSCR1) Expression
Across Human Tissues

The expression of the ASPSCR1 gene and its corresponding protein, TUG, varies across
different human tissues. The following tables summarize quantitative data from the Genotype-
Tissue Expression (GTEX) portal and the Human Protein Atlas, providing a comparative view of
MRNA and protein levels.

Table 1: ASPSCR1 Gene Expression in Human Tissues
(GTEX)
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The Genotype-Tissue Expression (GTEX) project provides RNA sequencing data across a wide
array of human tissues.[2][3][4] The data below represents the median gene expression level in
Transcripts Per Million (TPM).
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Tissue Median TPM
Adipose - Subcutaneous 25.3
Adipose - Visceral (Omentum) 22.8
Muscle - Skeletal 185
Heart - Atrial Appendage 15.7
Heart - Left Ventricle 14.9
Artery - Aorta 21.1
Artery - Coronary 194
Artery - Tibial 28.5
Lung 23.7
Thyroid 30.1
Adrenal Gland 20.9
Pancreas 11.2
Liver 9.8
Kidney - Cortex 13.5
Brain - Cortex 12.1
Brain - Cerebellum 10.4
Skin - Sun Exposed (Lower leg) 16.9
Skin - Not Sun Exposed (Suprapubic) 15.3
Esophagus - Mucosa 17.8
Esophagus - Muscularis 15.1
Stomach 14.6
Colon - Sigmoid 12.9
Colon - Transverse 13.7
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Small Intestine - Terminal lleum 11.8
Spleen 10.2
Testis 35.8
Ovary 14.1
Uterus 13.8
Vagina 16.2
Prostate 19.6
Breast - Mammary Tissue 18.9
Nerve - Tibial 24.6
Whole Blood 54

Data sourced from the GTEx Portal. TPM values are indicative of relative gene expression.

Table 2: TUG (ASPSCR1) Protein Expression in Human
Tissues (Human Protein Atlas)

The Human Protein Atlas provides data on protein expression through immunohistochemistry.
[5] The expression levels are categorized as High, Medium, Low, or Not detected.
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Tissue Protein Expression Level Staining Pattern
Adipose tissue Medium Cytoplasmic and nuclear
Skeletal muscle Medium Cytoplasmic and nuclear
Heart muscle Medium Cytoplasmic and nuclear
Cytoplasmic and nuclear in
Lung Medium pneumocytes and
macrophages
. ) Cytoplasmic and nuclear in
Thyroid gland Medium
glandular cells
) Cytoplasmic and nuclear in
Adrenal gland Medium .
cortical cells
) Cytoplasmic and nuclear in
Pancreas Medium ) ]
exocrine and endocrine cells
) Cytoplasmic and nuclear in
Liver Low
hepatocytes
) ) Cytoplasmic and nuclear in
Kidney Medium )
tubules and glomeruli
. i Cytoplasmic and nuclear in
Brain (Cerebral Cortex) Medium )
neuronal and glial cells
) ] Cytoplasmic and nuclear in
Skin Medium ]
epidermal and dermal cells
) Cytoplasmic and nuclear in
Esophagus Medium o
squamous epithelial cells
) Cytoplasmic and nuclear in
Stomach Medium
glandular cells
) Cytoplasmic and nuclear in
Colon Medium
glandular cells
] ) ) Cytoplasmic and nuclear in
Small intestine Medium
glandular cells
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Cytoplasmic and nuclear in

Spleen Low ]
white and red pulp
Strong cytoplasmic and
Testis High nuclear positivity in cells of
seminiferous ducts
) Cytoplasmic and nuclear in
Ovary Medium )
stromal and follicular cells
Cytoplasmic and nuclear in
Uterus Medium endometrial and myometrial
cells
) Cytoplasmic and nuclear in
Prostate Medium
glandular and stromal cells
i Cytoplasmic and nuclear in
Breast Medium

glandular and stromal cells

Data sourced from the Human Protein Atlas. Expression levels are based on antibody staining
intensity.[5]

Experimental Protocols

Accurate and reproducible quantification of TUG gene and protein expression is crucial for
research and drug development. The following sections provide detailed methodologies for key

experiments.

Quantitative Real-Time PCR (qRT-PCR) for ASPSCR1
MRNA Expression

This protocol outlines the steps for quantifying ASPSCR1 mRNA levels in cells or tissues.[6][7]
[8]

o RNA Isolation:

o Homogenize tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol
reagent).

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.proteinatlas.org/ENSG00000169696-ASPSCR1/cancer
https://www.protocols.io/view/relative-quantification-of-mrna-transcript-levels-14egnz12qg5d/v1
https://pubmed.ncbi.nlm.nih.gov/17406449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according
to the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis to check for intact ribosomal RNA bands.

o cDNA Synthesis:

o Reverse transcribe 1 ug of total RNA into cDNA using a reverse transcription kit (e.g.,
iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

[6]

o The reaction typically involves incubation at 25°C for 5 minutes, 42°C for 30-60 minutes,
and then inactivation of the reverse transcriptase at 85°C for 5 minutes.

e (PCR Reaction:

o Prepare the gPCR reaction mix containing:

cDNA template (diluted 1:10)

2x SYBR Green qPCR Master Mix

Forward and reverse primers for ASPSCRL1 (final concentration 150-400 nM each)[9]

Nuclease-free water

o Use validated primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

o Perform the gPCR on a real-time PCR system with a typical cycling program: 95°C for 10
minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[10]

o Include a melt curve analysis at the end to verify the specificity of the amplified product.
o Data Analysis:
o Determine the cycle threshold (Ct) values for ASPSCR1 and the housekeeping gene.

o Calculate the relative expression of ASPSCR1 using the AACt method.
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Western Blotting for TUG Protein Detection

This protocol describes the detection and quantification of TUG protein in cell or tissue lysates.
[11][12]

e Protein Extraction:

o Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Centrifuge the lysate to pellet cellular debris and collect the supernatant.

o Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
o SDS-PAGE and Protein Transfer:

o Denature 20-50 g of protein per sample by boiling in Laemmli sample buffer.[9]

o Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or
semi-dry transfer system.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for TUG/ASPSCR1 (diluted in
blocking buffer) overnight at 4°C with gentle agitation.

o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody (diluted in blocking buffer) for 1 hour at room temperature.

o Wash the membrane again three times for 10 minutes each with TBST.

o Detection and Analysis:
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o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
visualize using an imaging system or X-ray film.

o Quantify the band intensity using densitometry software.

o Normalize the TUG protein levels to a loading control protein such as GAPDH or [3-actin.

Immunohistochemistry (IHC) for TUG Protein
Localization

This protocol allows for the visualization of TUG protein distribution within tissue sections.[13]
[14]

o Tissue Preparation:
o Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
o Cut 4-5 um thick sections and mount them on positively charged slides.

o Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to
water.[15]

e Antigen Retrieval:

o Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0)
and heating in a microwave, pressure cooker, or water bath.[15]

o Allow the slides to cool to room temperature.
e Immunostaining:

o Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen
peroxide for 10-15 minutes.[15]

o Block non-specific antibody binding by incubating with a blocking serum (e.g., 10% normal
goat serum) for 1 hour.[15]
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[e]

Incubate the sections with the primary antibody against TUG/ASPSCR1 overnight at 4°C
in a humidified chamber.

Wash the sections with PBS or TBS.

[e]

(¢]

Incubate with a biotinylated secondary antibody for 30-60 minutes.

[¢]

Wash the sections and then incubate with an avidin-biotin-HRP complex (ABC reagent).

 Visualization and Counterstaining:

[¢]

Develop the color by adding a chromogen substrate such as 3,3'-diaminobenzidine (DAB),
which produces a brown precipitate.[13]

[¢]

Monitor the color development under a microscope.

o

Counterstain the sections with hematoxylin to visualize the cell nuclei.

[e]

Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

Signaling Pathways and Workflows

Insulin-Stimulated TUG Cleavage and GLUT4
Translocation

TUG is a key regulator in the insulin-mediated uptake of glucose in fat and muscle cells. In the
absence of insulin, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix.
[16][17] Upon insulin stimulation, a signaling cascade leads to the cleavage of TUG, releasing
the GSVs for translocation to the plasma membrane.[16][18][19]
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Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.
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Experimental Workflow for TUG Gene and Protein
Expression Analysis

The following diagram illustrates a typical experimental workflow for investigating the
expression of TUG at both the mRNA and protein levels in tissue samples.

Sample Collection & Preparation

Tissue/Cell Sample

mRNA Expression Analysis | | Protein Expression & Localization Analysis

Protein Lysate Tissue Fixation

RNA Isolation Preparation & Embedding

cDNA Synthesis Western Blotting Immunohistochemistry

TUG Protein TUG Protein

IR Quantification Localization

Relative ASPSCR1
mRNA Quantification

Click to download full resolution via product page
Caption: Workflow for TUG gene and protein expression analysis.

Conclusion

This technical guide provides a foundational resource for researchers investigating the TUG
(ASPSCR1/UBXD9) gene and protein. The compiled expression data highlights its widespread,
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albeit variable, presence across human tissues, with notable abundance in metabolic and
contractile tissues. The detailed experimental protocols offer standardized methodologies for its
guantification and localization, while the signaling pathway diagram provides a clear visual
representation of its crucial role in insulin-mediated glucose uptake. A thorough understanding
of TUG's expression and function is paramount for elucidating its role in health and disease
and for the development of novel therapeutic strategies targeting metabolic disorders and
cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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